4-Methylnonan-1-ol

Description

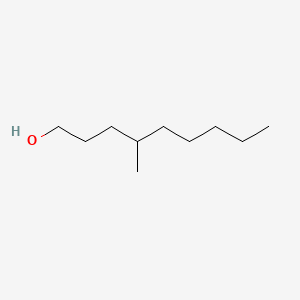

Structure

3D Structure

Properties

IUPAC Name |

4-methylnonan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-4-5-7-10(2)8-6-9-11/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECVGHIJHFNAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of 4 Methylnonan 1 Ol Enantiomers

Asymmetric Synthetic Methodologies

The creation of specific enantiomers of 4-Methylnonan-1-ol requires precise control over the formation of its chiral center. Asymmetric synthesis methodologies are employed to achieve this, ensuring the desired stereoisomer is produced with high purity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction to form a specific stereoisomer. williams.edu After the desired stereochemistry is established, the auxiliary is removed.

A notable application of chiral auxiliaries in the synthesis of (R)-4-Methylnonan-1-ol involves the use of (S)-4-benzyloxazolidinone. researchgate.netresearchgate.net This method leverages an asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction. byjus.commasterorganicchemistry.com

Table 1: Key Steps in the Synthesis of (R)-4-Methylnonan-1-ol via Asymmetric Michael Addition

| Step | Reaction | Reagents/Conditions | Key Outcome |

|---|---|---|---|

| 1 | Acylation | Crotonyl chloride, (S)-4-benzyloxazolidinone | Formation of N-crotonyloxazolidinone |

| 2 | Asymmetric Michael Addition | Organocopper reagent | Stereoselective formation of the C-C bond, establishing the (R)-configuration |

| 3 | Cleavage of Auxiliary | Various methods (e.g., hydrolysis) | Removal of the chiral auxiliary |

Organocuprate-Mediated Stereoselective Alkylation Reactions

Organocuprate reagents are widely used in organic synthesis for their ability to form carbon-carbon bonds with high selectivity. In the context of 4-Methylnonan-1-ol synthesis, they are particularly effective in stereoselective alkylation reactions.

A stereospecific synthesis of both (R)- and (S)-4-methylnonan-1-ol has been achieved through the SN2' alkylation of chiral allylic cyanohydrin O-phosphates using organocuprates. researchgate.netcore.ac.ukcore.ac.uk This method starts with the enantioselective cyanophosphorylation of an α,β-unsaturated aldehyde, such as (E)-oct-2-enal, to produce an enantiomerically enriched cyanohydrin O-phosphate. researchgate.netcore.ac.uk

This chiral intermediate then undergoes a regioselective reaction with an organocuprate derived from an alkyl Grignard reagent and copper cyanide (CuCN). core.ac.ukcore.ac.uk The reaction proceeds via an anti-SN2' pathway, where the organocuprate attacks the γ-position of the allylic system, opposite to the leaving phosphate (B84403) group. core.ac.uk This results in a high degree of chirality transfer to the newly formed stereocenter. researchgate.netcore.ac.uk The temperature of the reaction influences the configuration of the resulting double bond, with lower temperatures (-78 °C) favoring the (E)-isomer and higher temperatures (0 °C) favoring the (Z)-isomer. researchgate.netcore.ac.uk Subsequent methanolysis of the resulting chiral γ-alkyl-substituted α,β-unsaturated nitrile yields an ester, which can then be reduced to the target alcohol, 4-methylnonan-1-ol. researchgate.netcore.ac.uk This four-step route provides a versatile approach to both enantiomers of the pheromone. researchgate.netcore.ac.uk

Table 2: SN2' Alkylation Route to 4-Methylnonan-1-ol Enantiomers

| Step | Description | Starting Material | Key Reagent | Product |

|---|---|---|---|---|

| 1 | Enantioselective Cyanophosphorylation | (E)-oct-2-enal | Chiral catalyst, Cyanophosphorylating agent | Chiral allylic cyanohydrin O-phosphate |

| 2 | SN2' Alkylation | Chiral allylic cyanohydrin O-phosphate | Organocuprate (from alkyl Grignard and CuCN) | Chiral γ-alkyl-substituted α,β-unsaturated nitrile |

| 3 | Methanolysis | Chiral γ-alkyl-substituted α,β-unsaturated nitrile | Methanol, Acid/Base catalyst | Chiral (E)-γ-alkylated α,β-unsaturated ester |

Multi-Step Synthetic Routes from Chiral Precursors

Another effective strategy for synthesizing enantiomerically enriched 4-Methylnonan-1-ol involves starting with a readily available chiral molecule and chemically modifying it through a series of reactions.

(4R)-4-Methylnonan-1-ol has been synthesized from the naturally occurring and enantiomerically enriched (S)-(+)-3,7-dimethylocta-1,6-diene (with an enantiomeric excess of approximately 50%). butlerov.comlookchem.comresearchgate.net This synthesis leverages the existing chirality of the starting material to establish the stereocenter in the final product. lookchem.com

The synthesis involves a key ozonolytic transformation. researchgate.net The multi-step process transforms (S)-(+)-3,7-dimethylocta-1,6-diene into key intermediates that are then further elaborated to yield (4R)-4-methylnonan-1-ol. butlerov.comlookchem.com This approach is advantageous as it utilizes a relatively inexpensive and abundant chiral starting material from the "chiral pool". butlerov.com The use of "technical dihydromyrcene," a product of cis-(+)-pinane thermolysis and a primary source of (S)-(+)-3,7-dimethylocta-1,6-diene, makes this route economically viable. butlerov.com

Synthesis from (E)-Oct-2-enal

A notable stereoselective synthesis of both (R)- and (S)-4-methylnonan-1-ol has been developed starting from the α,β-unsaturated aldehyde, (E)-oct-2-enal. researchgate.netcore.ac.ukcore.ac.uk This method proceeds via a four-step sequence, with the key step being a regioselective SN2' allylic substitution of a chiral cyanohydrin O-phosphate with an organocuprate. core.ac.ukcore.ac.ukcore.ac.uk

The synthesis begins with the enantioselective cyanophosphorylation of (E)-oct-2-enal to produce an enantiomerically enriched cyanohydrin O-phosphate. core.ac.ukcore.ac.uk This intermediate then reacts with an organocuprate derived from an alkyl Grignard reagent and copper(I) cyanide. core.ac.uk The reaction proceeds with a high degree of chirality transfer, corresponding to a stereospecific anti-attack on the cyanophosphate, to establish the crucial C-4 stereocenter. researchgate.netcore.ac.uk The resulting γ-alkyl-substituted α,β-unsaturated nitrile is then converted to the target alcohol, 4-methylnonan-1-ol. researchgate.netcore.ac.uk This route is efficient for producing both the (R) and (S) enantiomers of the target compound. researchgate.netcore.ac.uk

Table 1: Key Stages of Synthesis from (E)-Oct-2-enal

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Enantioselective Cyanophosphorylation | (E)-oct-2-enal, Diethyl cyanophosphonate, Chiral catalyst (e.g., (S)-BINOLAM-AlCl complex) | Chiral cyanohydrin O-phosphate |

| 2 | SN2' Allylic Substitution | Organocuprate (from Grignard reagent and CuCN) | Chiral γ-alkyl-substituted α,β-unsaturated nitrile |

| 3 | Methanolysis | Methanol | (E)-γ-alkylated α,β-unsaturated ester |

Synthesis from Methyl (R)- and (S)-3-Hydroxy-2-methylpropanoate

The enantiomers of methyl 3-hydroxy-2-methylpropanoate, commonly known as Roche esters, are versatile chiral building blocks in organic synthesis. researchgate.netwikipedia.org A multi-step synthesis has been reported for converting both (R)- and (S)-Roche esters into the corresponding enantiomers of 4-methylnonan-1-ol. researchgate.net

The synthesis starts with the appropriate enantiomer of methyl 3-hydroxy-2-methylpropanoate and involves a sequence of nine steps to first produce the enantiomers of methyl 3-methyloctanoate. researchgate.net This intermediate is then converted over an additional five steps into the final product, (R)- or (S)-4-methylnonan-1-ol. researchgate.net This specific pathway is highlighted for its ability to produce the pheromone with exceptionally high stereochemical purity, achieving an enantiomeric excess of 100% e.e. researchgate.net The use of these commercially available chiral precursors provides a reliable, albeit lengthy, route to optically pure 4-methylnonan-1-ol. researchgate.netcanterbury.ac.nz

Cyclopropanol-Based Methodologies

Cyclopropanols are strained cyclic alcohols that serve as reactive intermediates in organic synthesis due to their propensity for ring-opening reactions. cymitquimica.comontosight.ai While a direct synthesis of 4-methylnonan-1-ol using this method is not detailed in the provided sources, the principles of cyclopropanol (B106826) chemistry allow for a theoretical pathway.

Cyclopropanols can be synthesized through methods such as the reaction of epichlorohydrin (B41342) with a Grignard reagent in the presence of ferric chloride or the hydrolysis of cyclopropyl (B3062369) acetates. pitt.edu The key to their synthetic utility lies in the regioselective cleavage of one of the cyclopropane's carbon-carbon bonds. pitt.edu For instance, the reaction of a substituted cyclopropanol with an electrophile can lead to the formation of a ketone resulting from the cleavage of the C1-C2 bond. pitt.edu

A hypothetical approach to 4-methylnonan-1-ol could involve a suitably substituted 1-alkyl-2-pentylcyclopropanol. A regioselective acid- or metal-catalyzed ring-opening reaction could then cleave the bond between the hydroxyl-bearing carbon and the more substituted carbon, generating the 4-methylnonan carbon skeleton. Subsequent functional group manipulation would be required to reduce the resulting carbonyl and any other functional groups to yield the target primary alcohol. The reactivity of the strained three-membered ring is a key feature of these potential synthetic strategies. cymitquimica.comontosight.ai

Racemic Synthesis Approaches

For applications where stereochemistry is not critical, racemic syntheses of 4-methylnonan-1-ol offer more direct and often higher-yielding routes. One documented approach involves starting from 4-methyltetrahydropyran. lookchem.comorcid.org This method provides a scheme for producing the racemic analogue of the pheromone. lookchem.com Another approach has utilized the catalytic carbomagnesiation of a 1-alkene with ethylmagnesium chloride (EtMgCl) or diethylmagnesium (Et2Mg) in the presence of a tantalum pentachloride (TaCl5) catalyst. researchgate.net This reaction creates a mixture of organomagnesium compounds which can then be further elaborated into the target structure. researchgate.net While this specific example was for the synthesis of racemic 4-methyloctanoic acid, the principle of building the carbon skeleton via catalytic carbometalation represents a viable strategy for accessing the racemic backbone of 4-methylnonan-1-ol. researchgate.net

Evaluation of Enantiomeric Excess and Stereochemical Purity in Synthetic Products

The determination of enantiomeric excess (e.e.) is crucial for validating the success of a stereoselective synthesis. Enantiomeric excess is a measure of the purity of a chiral sample, representing the difference between the percentage of the major enantiomer and the percentage of the minor enantiomer. youtube.comyoutube.com

Several synthetic routes to 4-methylnonan-1-ol have been evaluated for their stereochemical purity. Syntheses starting from methyl (R)- and (S)-3-hydroxy-2-methylpropanoate have been reported to yield the final product with an enantiomeric excess of 100%. researchgate.net In contrast, other previously reported methods for synthesizing the enantiomers of this pheromone were shown to achieve lower purities, with e.e. values of approximately 90% or 98%. researchgate.net

Table 2: Comparison of Enantiomeric Excess from Different Synthetic Precursors

| Starting Material / Method | Reported Enantiomeric Excess (e.e.) | Reference |

|---|---|---|

| Methyl (R)- and (S)-3-Hydroxy-2-methylpropanoate | 100% | researchgate.net |

| Other Previous Methods | ~98% | researchgate.net |

Modern analytical techniques are employed to determine these values. While traditional methods like chiral gas chromatography (GLC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase are standard, newer methods have been developed. researchgate.netsigmaaldrich.com A high-throughput fluorescence-based assay offers a robust and sensitive alternative for determining e.e. nih.gov This method relies on the dynamic self-assembly of the analyte enantiomers with a chiral fluorescent ligand to form diastereomeric complexes. nih.gov Each diastereomer exhibits a distinct fluorescence intensity, allowing for the quantification of each enantiomer in the mixture with a reported error of less than 1% e.e. nih.gov

Biosynthetic Pathways and Natural Occurrence of 4 Methylnonan 1 Ol

Natural Abundance in Biological Systems

Identification as a Sex Pheromone of Tenebrio molitor L. (Yellow Mealworm)

4-Methylnonan-1-ol, specifically its (R)-enantiomer, (R)-4-methylnonan-1-ol, has been identified as the sex pheromone of the yellow mealworm beetle, Tenebrio molitor L. researchgate.netnih.govresearchgate.netbutlerov.com. This compound is released by female Tenebrio molitor and acts as an attractant for males, playing a crucial role in the reproductive behavior and mating success of the species researchgate.net. The emission rate of this pheromone by females increases with age researchgate.net. Studies have focused on the synthesis of specific enantiomers of 4-methylnonan-1-ol to understand its precise role in insect communication researchgate.netbutlerov.com.

Occurrence in Other Organisms (if any specific to 4-Methylnonan-1-ol, otherwise general context for branched alcohols)

While 4-methylnonan-1-ol is prominently known as the sex pheromone of Tenebrio molitor, specific documented occurrences in other organisms are not widely reported. However, branched-chain alcohols in general are found in various biological contexts. For instance, isohexanol (4-methylpentan-1-ol) has been identified in longan fruit wikipedia.org. Branched-chain fatty acids, which can serve as precursors for branched alcohols, are found in various organisms, including bacteria and plants d-nb.inforesearchgate.netuky.edu. The metabolic pathways discussed below provide a framework for how such branched structures can arise in biological systems.

Enzymatic and Metabolic Pathways for Branched-Chain Alcohol Biosynthesis

The biosynthesis of branched-chain alcohols can be understood through several metabolic routes, often involving the modification of amino acids or fatty acids.

Fatty Acid Oxidation Pathways as Precursors for Volatile Compounds

Fatty acid metabolism is a significant source of volatile compounds, including alcohols. Branched-chain fatty alcohols (BLFLs) can theoretically be derived from branched-chain fatty acids (BCFAs) d-nb.inforesearchgate.netuky.edu. Engineered microbial systems have demonstrated the production of BLFLs by utilizing branched-chain α-keto acid dehydrogenase complexes and specific enzymes involved in fatty acid synthesis d-nb.infofrontiersin.org. The degradation of fatty acids via pathways like β-oxidation can yield precursors that are channeled into the synthesis of volatile compounds researchgate.net.

Amino Acid Degradation Pathways in Volatile Compound Formation (e.g., Ehrlich–Neubauer pathway)

A well-established pathway for the production of branched-chain alcohols is the Ehrlich pathway, which processes branched-chain amino acids (BCAAs) researchgate.netwikipathways.orgasm.orgpnas.orgresearchgate.net. This pathway begins with the deamination of an amino acid to its corresponding α-keto acid. This α-keto acid is then decarboxylated to an aldehyde, which is subsequently reduced to the alcohol researchgate.netwikipathways.org. For example, leucine (B10760876) degradation can lead to isoamyl alcohol (3-methylbutan-1-ol), valine to isobutanol (2-methylpropan-1-ol), and isoleucine to active amyl alcohol (2-methyl-1-butanol) asm.org. While the specific amino acid precursor for 4-methylnonan-1-ol is not explicitly detailed in the provided literature, the general mechanism of deriving branched alcohols from amino acid catabolism is a fundamental process in microbial and some animal metabolisms uky.eduresearchgate.netwikipathways.orgasm.org.

P450 Monooxygenase Involvement in Related Biosyntheses (e.g., SrrO in Streptomyces rochei producing 8-methylnonan-1-ol)

Cytochrome P450 monooxygenases (CYPs) are a diverse superfamily of enzymes involved in a wide array of oxidative reactions, including the hydroxylation of unactivated C-H bonds researchgate.netrsc.orgacs.org. These enzymes are critical in the biosynthesis of many secondary metabolites rsc.org. The example of SrrO in Streptomyces rochei, which catalyzes the synthesis of 8-methylnonan-1-ol, illustrates the role of P450 monooxygenases in producing branched alcohols nih.gov. P450s can hydroxylate various substrates, including alkanes and fatty acids, at specific positions, thereby contributing to the structural diversity of biologically produced alcohols researchgate.netrsc.org. While not directly linked to 4-methylnonan-1-ol in the provided texts, their general function in introducing hydroxyl groups is relevant to the potential enzymatic synthesis of such compounds.

Data Tables

Table 1: Role of 4-Methylnonan-1-ol in Tenebrio molitor

| Compound Name | Biological Role | Organism | Enantiomeric Specificity | References |

| 4-Methylnonan-1-ol | Sex pheromone (attractant for males) | Tenebrio molitor L. | (R)-enantiomer | researchgate.netnih.govresearchgate.netbutlerov.com |

Table 2: General Pathways for Branched-Chain Alcohol Biosynthesis

| Pathway/Precursor Type | Key Intermediates | Resulting Alcohol Class | Example Alcohols | Primary Biological Source | References |

| Ehrlich Pathway | Branched-chain α-keto acids (e.g., KIC, KIV, KMV) | Branched-chain higher alcohols (BCHAs) / Fusel alcohols | Isobutanol, Isoamyl alcohol, Active amyl alcohol | Amino acid degradation | researchgate.netwikipathways.orgasm.orgpnas.orgresearchgate.net |

| Fatty Acid Metabolism | Branched-chain fatty acids (BCFAs) | Branched-chain fatty alcohols (BLFLs) | Various BLFLs (C12-C18) | Fatty acid synthesis/modification | d-nb.infofrontiersin.org |

Table 3: Examples of P450 Monooxygenase Involvement in Alcohol Biosynthesis

| Enzyme/Organism | Product Example | Reaction Type | Role in Biosynthesis | References |

| SrrO (Streptomyces rochei) | 8-Methylnonan-1-ol | Hydroxylation (specific C-H bond oxidation) | Synthesis of signaling molecules (SRBs) | nih.gov |

| CYP153s (various bacteria) | Medium-chain 1-alkanols | Terminal hydroxylation of n-alkanes | Alkane degradation/utilization | researchgate.net |

| CYP96A15 (Arabidopsis) | Secondary alcohols | Mid-chain alkane hydroxylation | Cuticular wax biosynthesis | nih.gov |

Compound List:

4-Methylnonan-1-ol

(R)-4-methylnonan-1-ol

8-Methylnonan-1-ol

Isobutanol (2-methylpropan-1-ol)

Isoamyl alcohol (3-methylbutan-1-ol)

Active amyl alcohol (2-methyl-1-butanol)

Leucine

Valine

Isoleucine

In Vitro and In Vivo Biosynthetic Studies

While direct in vitro and in vivo studies specifically elucidating the detailed biosynthetic pathways of 4-Methylnonan-1-ol within organisms are not extensively documented in the provided literature, significant research has focused on its chemical synthesis. This synthetic work has been crucial for obtaining the compound, particularly its enantiomers, to study its biological role, most notably its identification as the sex pheromone of the yellow mealworm, Tenebrio molitor L. core.ac.ukresearchgate.netcore.ac.uk. The ability to synthesize specific stereoisomers allows for precise biological testing and understanding of its function in insect communication.

The available research findings primarily detail sophisticated chemical synthesis methodologies employed to produce 4-Methylnonan-1-ol with high enantiomeric purity. These studies represent detailed research findings in the context of making the compound accessible for biological investigation.

Key Chemical Synthesis Approaches:

Several synthetic routes have been developed to access both racemic and enantiomerically pure forms of 4-Methylnonan-1-ol. These methodologies often involve stereoselective reactions to control the chirality at the methyl-substituted carbon.

Another synthetic strategy utilizes methyl 3-methyloctanoate as a precursor researchgate.net. This pathway involves a five-step conversion to yield enantiomers of 4-methyl-1-nonanol. Studies using this method have reported achieving high enantiomeric excesses (ee), ranging from approximately 90% to 100% ee, underscoring the precision of these synthetic methods researchgate.net.

Research has also explored routes starting from chiral precursors like (S)-(+)-3,7-dimethyl-1,6-octadiene , with a four-step synthesis pathway described in conjunction with (E)-oct-2-enal researchgate.net.

The detailed research findings from these chemical synthesis studies are summarized in the table below, highlighting the starting materials, key methodologies, step counts, and achieved enantiomeric purities.

Data Table: Chemical Synthesis Routes to 4-Methylnonan-1-ol

| Synthesis Route Starting Material | Key Reagents/Methodology | Number of Steps | Achieved Enantiomeric Purity (ee) | Primary Reference(s) |

| (E)-oct-2-enal | Enantioselective cyanophosphorylation, organocuprate addition (e.g., SN2' alkylation), methanolysis. Use of chiral auxiliary ((S)-4-benzyloxazolidinone). | 4-7 | High (e.g., ~98% ee) | core.ac.ukresearchgate.netcore.ac.uk |

| Methyl 3-methyloctanoate | Conversion to enantiomers of 4-methyl-1-nonanol. | 5 | ~90% to 100% ee | researchgate.net |

| (S)-(+)-3,7-dimethyl-1,6-octadiene | Described in conjunction with routes from (E)-oct-2-enal. | 4 | Not specified | researchgate.net |

Ecological and Inter Species Communication Roles of 4 Methylnonan 1 Ol

Role as a Semiochemical in Insect Ecology

4-Methylnonan-1-ol is a key signaling molecule in the chemical language of insects. Its primary role is as a pheromone, a type of semiochemical that affects the behavior of other individuals of the same species.

Function as a Sex Attractant in Tenebrio molitor L.

The yellow mealworm beetle, Tenebrio molitor L., a common pest of stored grains, utilizes 4-Methylnonan-1-ol as a potent sex attractant. butlerov.comlookchem.com The female of the species produces this pheromone to attract males for mating. researchgate.net The identification of 4-Methylnonan-1-ol as the sex pheromone of the yellow mealworm has been a focal point of chemical ecology research, leading to numerous syntheses of the compound to study its biological activity. butlerov.comcore.ac.ukcore.ac.uk

The harm caused by the yellow mealworm is primarily due to the contamination of flour and grain products with their feces and shed skins during molting. butlerov.com The developing larvae feed on a variety of stored products, including grain, flour, bran, and baked bread. butlerov.com The use of the sex pheromone is a promising avenue for environmentally friendly pest control, as it is highly specific and has a significant impact on the reproductive cycle and population numbers of this pest. butlerov.com

Behavioral Responses of Target Organisms to 4-Methylnonan-1-ol Enantiomers

The biological activity of 4-Methylnonan-1-ol is highly dependent on its stereochemistry. The molecule exists as two non-superimposable mirror images, or enantiomers: (R)-4-methylnonan-1-ol and (S)-4-methylnonan-1-ol. Research has shown that insects can exhibit different, and often highly specific, behavioral responses to these individual enantiomers.

In the case of the yellow mealworm, Tenebrio molitor, the (R)-enantiomer, specifically (4R)-methylnonan-1-ol, is the biologically active sex pheromone. butlerov.comresearchgate.netcore.ac.ukcore.ac.uk The synthesis of enantiomerically pure forms of this pheromone has been a significant area of research to understand its precise role in insect behavior. mdpi.com While the (R)-isomer is a powerful attractant for males, the behavioral response to the (S)-isomer can vary. In many insect species, the "unnatural" enantiomer can be inactive or even inhibitory to the response elicited by the active enantiomer. mdpi.com

The ability of insects to discriminate between enantiomers is a critical aspect of their chemical communication systems. This high level of specificity is mediated by specialized olfactory proteins, including odorant-binding proteins (OBPs) and odorant receptors (ORs), located in their antennae. mdpi.comresearchgate.net These proteins are responsible for the initial recognition of the pheromone molecules and the subsequent triggering of a behavioral response. The precise fit between the pheromone enantiomer and its corresponding receptor is what allows for such a high degree of discrimination.

Applications in Integrated Pest Management

The specific and potent nature of 4-Methylnonan-1-ol as a semiochemical makes it a valuable tool in Integrated Pest Management (IPM) programs, particularly for stored product pests.

Pheromone-Based Monitoring and Control Strategies for Stored Grain Pests

The use of synthetic pheromones is a cornerstone of modern IPM for stored-product insects. innspub.net Pheromone-baited traps are widely used to monitor the presence and population levels of pests like the yellow mealworm in grain storage and processing facilities. researchgate.net This allows for early detection and targeted control measures, reducing the reliance on broad-spectrum insecticides.

The spatial distribution of stored-product insects within and around storage facilities is often patchy. researchgate.net Pheromone traps can help identify these "hot spots" of pest activity, which are often correlated with factors like the proximity to structures and the presence of spilled grain. researchgate.net By understanding the distribution of pests, control efforts can be focused where they are most needed, improving efficiency and reducing costs.

Beyond monitoring, pheromones can also be used for direct control through strategies such as mass trapping, where a high density of traps is used to remove a significant portion of the male population, or mating disruption, where a high concentration of the synthetic pheromone is released into the environment to confuse males and prevent them from locating females.

Formulation and Delivery Systems for Agricultural Application

For pheromones to be effective in an agricultural setting, they must be formulated and delivered in a way that ensures a controlled and sustained release over time. Various delivery systems have been developed for semiochemicals, including lures for traps and formulations for broadcast application in mating disruption.

The formulation of a pheromone product needs to consider factors such as the volatility of the compound and its stability in the environment. The delivery system must protect the pheromone from degradation by factors like sunlight and temperature while releasing it at a rate that is attractive to the target pest. Common delivery systems include rubber septa, plastic lures, and microencapsulated formulations.

The development of effective formulations is crucial for the successful implementation of pheromone-based pest management strategies. These formulations can be tailored for specific applications, such as seed treatments or foliar sprays, and can be designed to be compatible with other agricultural inputs like fertilizers. google.comgoogle.com The goal is to create a product that is easy for farmers to use and provides reliable and long-lasting pest control. epo.org

Analytical Chemistry of 4 Methylnonan 1 Ol

Chromatographic Separation and Detection

Chromatography is the cornerstone of separating 4-methylnonan-1-ol from complex matrices and resolving its isomers. The choice between gas and liquid chromatography is typically determined by the analyte's volatility and the specific analytical goal, such as qualitative identification, quantitative measurement, or enantiomeric purity assessment.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like 4-methylnonan-1-ol. The technique offers high-resolution separation and provides structural information for definitive identification.

Qualitative Analysis For qualitative analysis, separation is typically achieved on a capillary column with a stationary phase chosen based on polarity. A common choice is a mid-polarity phase like Rtx-WAX or a low-polarity phase such as one containing 5% phenyl groups researchgate.netmdpi.com. The identity of the eluted compound is confirmed through two key parameters: its retention index and its mass spectrum.

The retention index (RI) is a normalized measure of a compound's retention time, which is more reproducible between laboratories than the retention time itself glsciences.com. By comparing the experimentally determined RI of an unknown peak with published values for 4-methylnonan-1-ol on a specific column, a tentative identification can be made nist.gov.

Confirmation is achieved by interpreting the compound's electron ionization (EI) mass spectrum. As a primary branched-chain alcohol, 4-methylnonan-1-ol is expected to exhibit a characteristic fragmentation pattern whitman.educhemistrynotmystery.comlibretexts.org:

Molecular Ion (M+) : The peak corresponding to the intact molecule (m/z 158) is often weak or absent whitman.eduslideshare.net.

Alpha-Cleavage : The most significant fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom, resulting in a prominent resonance-stabilized oxonium ion at m/z 31 ([CH₂OH]⁺) chemistrynotmystery.comslideshare.netwhitman.edu.

Loss of Water : A peak at M-18 (m/z 140) due to the elimination of a water molecule is characteristic of alcohols whitman.eduwhitman.edu.

Branch Point Cleavage : Fragmentation is also favored at the C4 branching point, leading to the formation of secondary carbocations and characteristic fragment ions whitman.edu.

Hydrocarbon Fragments : The spectrum will also show a series of hydrocarbon fragments in clusters separated by 14 mass units, corresponding to successive losses of CH₂ groups libretexts.org.

Final identification is made by comparing the acquired mass spectrum against established spectral libraries, such as the NIST Mass Spectral Library mdpi.com.

Quantitative Analysis For quantitative analysis, GC-MS is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. A stable isotope-labeled version of 4-methylnonan-1-ol would be the ideal internal standard, but in its absence, a structurally similar compound with different retention time, such as 2-nonanol or 1-decanol, can be used mdpi.comchromatographyonline.com. A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of 4-methylnonan-1-ol in an unknown sample is determined by comparing its peak area to that of the internal standard.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Rtx-WAX or HP-5MS (30-60 m x 0.25 mm ID, 0.25 µm film) | Separates compounds based on boiling point and polarity. mdpi.com |

| Carrier Gas | Helium at ~1.2 mL/min | Transports the sample through the column. mdpi.com |

| Oven Program | Initial temp 40-60°C, ramp at 2-6°C/min to 240-250°C | Controls the elution of compounds by temperature. mdpi.com |

| Injector Temp | 250°C | Ensures rapid volatilization of the sample. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule for structural identification. mdpi.com |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |

| Acquisition Mode | Full Scan (qualitative), Selected Ion Monitoring (SIM) (quantitative) | Determines whether the full spectrum or only specific ions are detected. |

As 4-methylnonan-1-ol possesses a chiral center at the C4 position, determining its enantiomeric purity is crucial, particularly in fields like pheromone chemistry where biological activity is often stereospecific. High-performance liquid chromatography (HPLC) is the premier technique for this purpose, utilizing two primary strategies: direct and indirect separation researchgate.net.

Direct Enantioseparation The direct method involves the use of a chiral stationary phase (CSP). These phases are themselves chiral and interact differently with the two enantiomers of the analyte, causing one to be retained longer on the column than the other. The mechanism of separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP, which differ in stability researchgate.net. For a successful separation, a minimum of three points of interaction between the analyte and the CSP are generally required (the "three-point interaction rule") researchgate.net. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including alcohols wikipedia.org.

Indirect Enantioseparation The indirect approach involves derivatizing the enantiomeric mixture of 4-methylnonan-1-ol with a pure, chiral derivatizing agent (CDA) to form a pair of diastereomers nih.gov. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column (e.g., a C18 reversed-phase column). This method can be very effective but requires that the derivatization reaction proceeds to completion without any racemization nih.gov.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Direct (Chiral Stationary Phase) | Differential interaction of enantiomers with a chiral column material. researchgate.net | No derivatization required; analyte can be recovered unchanged. | CSPs can be expensive; method development may be extensive. |

| Indirect (Chiral Derivatization) | Conversion of enantiomers into diastereomers, which are then separated on an achiral column. nih.gov | Uses standard, less expensive achiral columns; may enhance detectability. | Derivatization step required; CDA must be enantiomerically pure; risk of racemization. nih.gov |

For the analysis of 4-methylnonan-1-ol in highly complex samples, such as natural extracts or biological fluids, one-dimensional GC-MS may not provide sufficient resolving power. In such cases, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is an invaluable technique.

GCxGC utilizes two columns of different selectivity (e.g., a non-polar column followed by a polar column) connected by a modulator. The modulator traps small, sequential portions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation. This process results in a significant increase in peak capacity and resolution compared to conventional GC researchgate.net. The structured, two-dimensional chromatograms produced can separate compounds by chemical class, simplifying identification.

The use of a TOF mass spectrometer is critical for GCxGC because the peaks eluting from the second column are very narrow (often <100 ms). TOF analyzers can acquire full mass spectra at very high speeds (up to 500 spectra/s), ensuring that multiple data points are captured across each peak, which preserves the chromatographic resolution and allows for accurate spectral deconvolution researchgate.net. This technique is particularly powerful for identifying trace-level components in complex matrices, a common challenge in pheromone research researchgate.net.

Derivatization Strategies for Enhanced Analysis and Stereochemical Assignment

Derivatization is the chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method libretexts.org. For 4-methylnonan-1-ol, derivatization is employed to increase volatility for GC analysis or to introduce a detectable tag and enable chiral discrimination in HPLC.

For trace-level quantification and high-sensitivity chiral analysis by HPLC, derivatization with a fluorescent tag is a common strategy nih.gov. To determine enantiomeric purity, a chiral fluorescent derivatizing agent (CFDA) is used. These reagents are enantiomerically pure molecules that contain both a reactive group that will covalently bond to the alcohol's hydroxyl group and a fluorophore.

Highly sensitive reagents have been developed for the discrimination of chiral alcohols with branched methyl chains nih.gov. For example, reagents like (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acid react with the alcohol to form diastereomeric esters. These esters can be separated by reversed-phase HPLC and detected with extremely high sensitivity (femtomole levels) due to the highly fluorescent anthracene group nih.govsdiarticle4.com. This approach not only allows for the determination of enantiomeric composition but can also be used to assign the absolute configuration of the alcohol sdiarticle4.com. Other fluorescent tags, such as those based on coumarin or dansyl groups, can also be employed to form fluorescent derivatives for enhanced detection in HPLC thermofisher.com.

While 4-methylnonan-1-ol is amenable to direct GC-MS analysis, its hydroxyl group can lead to peak tailing and potential interactions with active sites in the GC system. To improve chromatographic performance and thermal stability, the alcohol is often converted into its trimethylsilyl (TMS) ether derivative via silylation.

This derivatization reaction involves replacing the active hydrogen of the hydroxyl group with a non-polar TMS group, [Si(CH₃)₃]. This modification increases the compound's volatility and reduces its polarity, resulting in sharper, more symmetrical peaks and improved separation efficiency nih.gov. The reaction is typically carried out by treating the sample with an excess of a silylating agent, often in a solvent like pyridine, and heating for a short period. The resulting TMS derivatives are generally stable and yield characteristic mass spectra that are useful for structure confirmation.

| Reagent | Abbreviation | Description |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A very common and powerful silylating agent. Often used with a catalyst like trimethylchlorosilane (TMCS). |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered the most volatile of the TMS-amides, making it a popular choice to avoid interfering peaks. |

| Trimethylchlorosilane | TMCS | Frequently used as a catalyst in combination with other silylating agents like BSTFA to increase their reactivity. |

| Hexamethyldisilazane | HMDS | A less reactive silylating agent, often used for simple alcohols. |

Spectroscopic Characterization in Research

The unequivocal identification and structural confirmation of 4-Methylnonan-1-ol in research settings rely on a combination of modern analytical techniques. Among these, spectroscopic methods are paramount, providing detailed information about the molecule's atomic connectivity and composition. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and commonly employed techniques for the characterization of this long-chain alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Methylnonan-1-ol. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the placement of functional groups. Both ¹H NMR and ¹³C NMR spectroscopy are utilized to provide a complete picture of the molecule's structure.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. Protons attached to carbons bearing electronegative atoms, such as the oxygen in the hydroxyl group, are deshielded and appear at a lower field (higher ppm value). For 4-Methylnonan-1-ol, the protons on the carbon adjacent to the hydroxyl group (C1) are expected to resonate at approximately 3.6 ppm. The single proton on the chiral center (C4) would appear as a multiplet further upfield, while the various methylene (CH₂) and methyl (CH₃) groups in the alkyl chain will have characteristic signals in the 0.8 to 1.6 ppm range. compoundchem.comlibretexts.orgchemistrysteps.com The integration of these signals provides a ratio of the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons, which is crucial for confirming the connectivity of the atoms. compoundchem.com

¹³C NMR spectroscopy provides complementary information by detecting the carbon nuclei. Each chemically non-equivalent carbon atom in 4-Methylnonan-1-ol produces a distinct signal. The carbon atom bonded to the hydroxyl group (C1) is significantly deshielded and would appear downfield, typically in the range of 60-70 ppm. compoundchem.com The other carbons of the nonane (B91170) chain would resonate at higher fields, with their specific chemical shifts influenced by their position relative to the methyl branch and the hydroxyl group. compoundchem.comoregonstate.edubhu.ac.in The chiral carbon (C4) and the carbons immediately surrounding it will have unique chemical shifts that confirm the branched structure.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methylnonan-1-ol

| Atom Position | Proton (¹H) Chemical Shift (ppm, multiplicity) | Carbon (¹³C) Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~3.6 (triplet) | ~62 |

| C2 (-CH₂-) | ~1.5 | ~33 |

| C3 (-CH₂-) | ~1.3 | ~36 |

| C4 (-CH-) | ~1.4 (multiplet) | ~34 |

| C5 (-CH₂-) | ~1.2 | ~29 |

| C6 (-CH₂-) | ~1.3 | ~27 |

| C7 (-CH₂-) | ~1.3 | ~32 |

| C8 (-CH₂-) | ~1.3 | ~23 |

| C9 (-CH₃) | ~0.9 (triplet) | ~14 |

| C4-Methyl (-CH₃) | ~0.9 (doublet) | ~19 |

| -OH | Variable (singlet, broad) | N/A |

Note: These are predicted values based on typical chemical shift ranges and may vary depending on the solvent and experimental conditions. compoundchem.comcompoundchem.commsu.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. msu.edu When 4-Methylnonan-1-ol is analyzed by MS, typically using a technique like gas chromatography-mass spectrometry (GC-MS), it is first ionized, most commonly by electron impact (EI). researchgate.net This process forms a molecular ion (M⁺•), which is a radical cation whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the original molecule (158.28 g/mol for C₁₀H₂₂O). chemguide.co.uk

The molecular ion of a primary alcohol like 4-Methylnonan-1-ol is often unstable and may be weak or absent in the spectrum. miamioh.edu It readily undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the original molecule's structure. libretexts.org Two principal fragmentation pathways for alcohols are alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the breaking of the C1-C2 bond, which is adjacent to the oxygen atom. For 4-Methylnonan-1-ol, this would result in the loss of an alkyl radical and the formation of a stable, resonance-stabilized oxonium ion [CH₂=OH]⁺ with an m/z of 31. This is often a prominent peak in the mass spectra of primary alcohols.

Dehydration: The molecular ion can lose a molecule of water (18 amu), resulting in a fragment ion (M-18) with an m/z of 140. stackexchange.com This fragment corresponds to the molecular ion of the corresponding alkene, 4-methylnon-1-ene.

Further fragmentation of the long alkyl chain can also occur, leading to a series of peaks separated by 14 amu, corresponding to the loss of successive CH₂ groups. The presence of the methyl group at the C4 position will influence the fragmentation of the alkyl chain, leading to characteristic ions that can help pinpoint the location of the branch. For instance, cleavage at the branched point can produce stable secondary carbocations. libretexts.org

Interactive Table: Expected Mass Spectral Fragments of 4-Methylnonan-1-ol

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 158 | [C₁₀H₂₂O]⁺• | Molecular Ion (M⁺•) |

| 140 | [C₁₀H₂₀]⁺• | Loss of H₂O (Dehydration) |

| 125 | [C₉H₁₇]⁺ | Loss of H₂O and a methyl radical |

| 99 | [C₇H₁₅]⁺ | Cleavage of the C3-C4 bond |

| 71 | [C₅H₁₁]⁺ | Cleavage of the C4-C5 bond |

| 57 | [C₄H₉]⁺ | Secondary carbocation from cleavage at C4 |

| 43 | [C₃H₇]⁺ | Isopropyl cation from the branched end |

| 31 | [CH₃O]⁺ | Alpha-cleavage ([CH₂OH]⁺) |

Note: The relative abundance of these fragments can vary. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

Chemical Transformations and Role As a Synthetic Intermediate

4-Methylnonan-1-ol as a Precursor in Organic Synthesis

4-Methylnonan-1-ol, particularly its chiral form (4R)-methylnonan-1-ol, serves as a significant target molecule in organic synthesis due to its biological activity. It is recognized as the sex pheromone of the yellow mealworm, Tenebrio molitor L. researchgate.net Its role as a precursor is primarily linked to its application in the development of semiochemical-based pest management strategies. The synthesis of this specific enantiomer is a key objective, as the biological activity of pheromones is often highly dependent on stereochemistry.

In a broader synthetic context, 4-methylnonan-1-ol is a valuable chiral building block. Its structure, featuring a primary alcohol and a stereogenic center, allows it to be a starting point for the synthesis of more complex, biologically active molecules. The terminal hydroxyl group is a versatile handle for introducing other functionalities or for elongating the carbon chain, while the methyl-branched chiral center can be crucial for molecular recognition in biological systems. Research efforts have focused on achieving its synthesis with high stereoselectivity, for instance, by using asymmetric Michael addition of an organocopper reagent to an N-crotoyloxazolidinone as a key step. researchgate.net

Derivatives and Analogs of 4-Methylnonan-1-ol in Research

Research into the structure-activity relationship of pheromones often involves the synthesis and testing of derivatives and analogs. For 4-methylnonan-1-ol, this includes modifications to the alkyl chain or the alcohol functional group to probe the structural requirements for biological activity.

An example of a structurally related analog is (4R,8RS)-dimethyldecanal, which is an analog of the aggregation pheromone for flour beetles of the Tribolium genus. researchgate.net Synthetic routes have been developed that allow for the creation of both (4R)-methylnonan-1-ol and this analog from a common precursor, highlighting the interconnectedness of synthetic strategies for related branched-chain compounds. researchgate.net The synthesis of such analogs is critical for identifying more potent or selective semiochemicals and for understanding the enzymatic pathways involved in their biosynthesis and degradation.

Synthesis of Related Branched-Chain Alcohols and their Importance (e.g., 8-methylnonan-1-ol, 4-methylnonan-5-ol)

The synthesis of other branched-chain alcohols is an active area of research, often driven by their roles as pheromones or as intermediates for complex natural products.

4-Methylnonan-5-ol (Ferrugineol): This constitutional isomer of 4-methylnonan-1-ol is a key component of the aggregation pheromone for the red palm weevil, Rhynchophorus ferrugineus, a significant pest of coconut palms. google.compherobase.comgoogleapis.com Its synthesis is of considerable economic and agricultural importance. A common synthetic approach involves the reduction of the corresponding ketone, 4-methyl-5-nonanone. google.comgoogleapis.comgoogle.com This reduction can be achieved with high yield and purity using various reducing agents. google.comgoogle.com

8-Methylnonan-1-ol and its Precursors: While direct synthesis of 8-methylnonan-1-ol is less commonly cited in the context of pheromones, the synthesis of related structures like 8-methylnonanoic acid and more complex molecules such as 8-methylnonane-1,6,7-trien-4-one demonstrates the synthetic accessibility of molecules with branching at this position. 8-methylnonanoic acid has been synthesized via a copper-catalyzed alkylation of a Grignard reagent. researchgate.net The allenic ketone, 8-methylnonane-1,6,7-trien-4-one, has been synthesized from simple, commercially available materials and is considered a valuable precursor for the synthesis of tricyclic sesquiterpenes, a class of natural products with diverse biological activities. semanticscholar.orgresearchgate.net

| Compound | Precursor(s) | Key Reaction Type | Importance |

| 4-Methylnonan-5-ol | 4-Methyl-5-nonanone | Reduction | Aggregation pheromone of the red palm weevil google.comgoogleapis.com |

| 8-Methylnonanoic acid | Ethyl-6-bromohexanoate, Isobutyl magnesium bromide | Copper-catalyzed alkylation | Non-pungent metabolite of dihydrocapsaicin with metabolic functions researchgate.net |

| 8-Methylnonane-1,6,7-trien-4-one | 2-Allyl-1,3-dithiane, Allenic bromopentadiene | Coupling and Oxidation | Precursor for tricyclic sesquiterpenes semanticscholar.orgresearchgate.net |

Potential for Functional Group Interconversion and Further Derivatization for Research

The primary alcohol of 4-methylnonan-1-ol is a prime site for functional group interconversion (FGI), a cornerstone of organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.com This versatility enables the creation of a wide array of derivatives for research purposes, such as structure-activity relationship studies or the development of new materials.

Oxidation: The primary alcohol can be oxidized to form an aldehyde (4-methylnonanal) or further to a carboxylic acid (4-methylnonanoic acid). solubilityofthings.com Mild oxidizing agents like pyridinium chlorochromate (PCC) are typically used to stop at the aldehyde stage, while stronger agents such as potassium permanganate (KMnO₄) will produce the carboxylic acid. solubilityofthings.com These derivatives are valuable in their own right; aldehydes are intermediates for reactions like Wittig or aldol condensations, and carboxylic acids can be converted into esters, amides, and other acid derivatives.

Conversion to Alkyl Halides: The hydroxyl group can be substituted with a halogen (Cl, Br, I) to form the corresponding 1-halo-4-methylnonane. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this transformation. ub.eduvanderbilt.edu These alkyl halides are excellent electrophiles, readily participating in substitution (Sₙ2) reactions to introduce a variety of nucleophiles, including azides, cyanides, and thiols, further expanding the range of accessible derivatives. vanderbilt.edu

Esterification and Etherification: 4-Methylnonan-1-ol can react with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. This is one of the most common derivatization strategies. Ether derivatives can be synthesized, for example, through the Williamson ether synthesis. These modifications alter the polarity and steric properties of the parent molecule, which can be useful for probing interactions with biological receptors.

| Original Functional Group | Target Functional Group | Reagent(s) | Reaction Type |

| Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Pyridinium chlorochromate (PCC) | Oxidation solubilityofthings.com |

| Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) | Potassium permanganate (KMnO₄) | Oxidation solubilityofthings.com |

| Primary Alcohol (-CH₂OH) | Alkyl Chloride (-CH₂Cl) | Thionyl chloride (SOCl₂) | Nucleophilic Substitution ub.eduvanderbilt.edu |

| Primary Alcohol (-CH₂OH) | Alkyl Bromide (-CH₂Br) | Phosphorus tribromide (PBr₃) | Nucleophilic Substitution ub.eduvanderbilt.edu |

| Primary Alcohol (-CH₂OH) | Ester (-CH₂OCOR') | Carboxylic Acid (R'COOH), Acid catalyst | Fischer Esterification |

| Primary Alcohol (-CH₂OH) | Mesylate (-CH₂OMs) | Mesyl chloride (MsCl), Pyridine | Sulfonylation ub.edu |

Theoretical and Computational Studies on 4 Methylnonan 1 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling of 4-methylnonan-1-ol involves the use of computational techniques to predict its three-dimensional structure and the relative energies of its different spatial arrangements, known as conformers. Due to the presence of a chiral center at the C4 position and the flexibility of the nonane (B91170) chain, 4-methylnonan-1-ol can adopt a multitude of conformations.

The conformational analysis of chiral alcohols is often initiated by identifying all rotatable bonds. For 4-methylnonan-1-ol, these include the C-C bonds of the alkyl chain and the C-O bond of the alcohol group. By systematically rotating these bonds, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for such analyses, as it provides a good balance between accuracy and computational cost. acs.org

For a chiral alcohol, the orientation of the hydroxyl group is a key factor in determining conformational stability. Typically, staggered conformations around the C-O bond are favored. acs.org The long alkyl chain will also preferentially adopt staggered conformations to minimize steric hindrance. The interactions between the methyl group at C4 and the rest of the chain are critical in determining the lowest energy conformers.

A systematic conformational search would likely reveal several low-energy structures. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative Gibbs free energies.

Table 1: Hypothetical Relative Energies of Low-Energy Conformers of (R)-4-Methylnonan-1-ol

| Conformer ID | Dihedral Angle (C3-C4-C5-C6) | Dihedral Angle (H-O-C1-C2) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Conf-1 | anti (180°) | anti (180°) | 0.00 | 45.2 |

| Conf-2 | gauche+ (60°) | anti (180°) | 0.55 | 20.1 |

| Conf-3 | anti (180°) | gauche- (-60°) | 0.80 | 13.5 |

| Conf-4 | gauche- (-60°) | anti (180°) | 0.55 | 20.1 |

| Conf-5 | gauche+ (60°) | gauche+ (60°) | 1.20 | 1.1 |

Note: The data in this table is illustrative and represents typical results from a DFT-based conformational analysis. Specific values for 4-methylnonan-1-ol would require dedicated computational studies.

Structure-Activity Relationship (SAR) Investigations for Semiochemical Activity

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. For semiochemicals, which mediate interactions between organisms, the three-dimensional shape and functional groups of the molecule are paramount. Aliphatic alcohols are known to act as semiochemicals in various insect species. The chain length, position of branching, and stereochemistry can all have a profound impact on their activity.

For 4-methylnonan-1-ol, SAR investigations would focus on how variations in its structure affect its function as a semiochemical, potentially as a pheromone or kairomone. Key structural features to investigate would include:

Chain Length: The nonane backbone is a critical determinant of volatility and interaction with olfactory receptors.

Hydroxyl Group Position: The terminal alcohol at C1 is a key functional group for hydrogen bonding and interaction with receptor sites.

Stereochemistry: The absolute configuration at the C4 chiral center ((R) vs. (S)) is often crucial for specific biological recognition. Many insect olfactory systems are highly enantioselective.

A hypothetical SAR study might compare the activity of 4-methylnonan-1-ol with related alcohols. By systematically modifying the structure and observing the change in biological response (e.g., in electroantennography or behavioral assays), a model of the receptor binding site can be developed.

Table 2: Illustrative Structure-Activity Relationship for Hypothetical Semiochemical Activity

| Compound | Chain Length | Methyl Position | Chirality | Relative Biological Activity (%) |

| Nonan-1-ol | 9 | - | Achiral | 15 |

| (R)-4-Methylnonan-1-ol | 9 | 4 | R | 100 |

| (S)-4-Methylnonan-1-ol | 9 | 4 | S | 25 |

| (R)-3-Methylnonan-1-ol | 9 | 3 | R | 60 |

| (R)-4-Methyloctan-1-ol | 8 | 4 | R | 40 |

| (R)-4-Methylnonan-2-ol | 9 | 4 | R | 10 |

Note: This table presents hypothetical data to illustrate SAR principles. The relative activities are not based on experimental results for 4-methylnonan-1-ol.

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. Methods like DFT can be used to calculate NMR chemical shifts, as well as vibrational frequencies for infrared (IR) and Raman spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. researchgate.net The process typically involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO). researchgate.net These shielding tensors are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). For a flexible molecule like 4-methylnonan-1-ol, it is important to calculate the spectra for the most stable conformers and then average them based on their predicted Boltzmann populations to obtain a final predicted spectrum that can be compared with experimental data.

Vibrational Spectroscopy: Theoretical calculations can also predict the vibrational frequencies that correspond to the stretching and bending of chemical bonds in a molecule. irdg.org These frequencies can be correlated with peaks in experimental IR and Raman spectra. The O-H stretching frequency of the alcohol group is particularly sensitive to hydrogen bonding and its environment. irdg.org DFT calculations can provide a detailed assignment of the vibrational modes, which can be complex for a molecule with many atoms.

Table 3: Predicted Spectroscopic Data for the Most Stable Conformer of 4-Methylnonan-1-ol

| Spectroscopic Property | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| H on C1 | 3.65 |

| H on C4 | 1.40 |

| H on C9 | 0.88 |

| H on methyl group | 0.85 |

| ¹³C NMR Chemical Shift (ppm) | |

| C1 | 63.0 |

| C4 | 34.5 |

| C9 | 14.1 |

| Methyl Carbon | 19.5 |

| Key IR Frequency (cm⁻¹) | |

| O-H stretch | 3630 (gas phase) |

| C-H stretch | 2850-2960 |

| C-O stretch | 1055 |

Note: These are hypothetical values derived from typical ranges for similar long-chain alcohols and would require specific quantum chemical calculations for 4-methylnonan-1-ol for verification.

Environmental Dynamics and Biodegradation Research

Studies on Environmental Fate of Related Branched Alcohols

The primary mechanism for the removal of saturated alcohols from the atmosphere is their reaction with hydroxyl (OH) radicals. This process is generally considered the dominant sink for these compounds in the troposphere researchgate.netscielo.brscielo.brnih.govcapes.gov.br. The reaction involves the abstraction of a hydrogen atom from a carbon-hydrogen (C-H) bond within the alcohol molecule, rather than from the O-H bond researchgate.netscielo.br. For branched alcohols like 4-methylnonan-1-ol, this abstraction can occur at various positions along the carbon chain, with tertiary C-H bonds typically reacting faster than secondary, and secondary faster than primary scielo.br.

While specific experimental data for 4-methylnonan-1-ol's atmospheric half-life is limited, studies on a range of saturated alcohols provide an estimated atmospheric persistence. For higher molecular weight monofunctional alcohols, the atmospheric half-life due to reaction with OH radicals is generally estimated to be in the range of 8 to 15 hours researchgate.netscielo.brcapes.gov.brresearchgate.net. For example, research on similar branched alcohols, such as (E)-4-methylcyclohexanol, indicates an atmospheric lifetime of approximately 0.6–2 days, with a measured OH reaction rate constant of (1.87±0.14) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ copernicus.org. Given its structure as a C10 branched primary alcohol, 4-methylnonan-1-ol is expected to exhibit a similar atmospheric reactivity and a comparable, relatively short atmospheric lifetime.

Q & A

What are the established synthetic routes for enantioselective synthesis of 4-methylnonan-1-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

A four-step enantioselective synthesis from α,β-unsaturated aldehydes involves:

Cyanohydrin O-phosphate formation : Asymmetric catalysis using chiral ligands to generate enantiomerically enriched intermediates.

SN2’ alkylation : Methanolysis of α,β-unsaturated nitriles to produce γ-alkylated esters, with solvent polarity and temperature critical for stereocontrol.

Reduction : Use of LiAlH₄ or catalytic hydrogenation to convert esters to alcohols.

Purification : Chiral chromatography to isolate (S)- or (R)-enantiomers.

Key factors include solvent choice (e.g., ethanol vs. dichloromethane) and catalyst selection (e.g., organocatalysts vs. transition-metal complexes) to minimize racemization .

How can researchers resolve contradictions in reported physical properties (e.g., boiling point, optical rotation) of 4-methylnonan-1-ol across studies?

Methodological Answer:

- Comparative analysis : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook for spectroscopic validation) .

- Reproducibility testing : Replicate synthesis and characterization under controlled conditions (e.g., standardized pressure for boiling point measurements).

- Contradiction mapping : Use qualitative frameworks to identify systemic biases (e.g., calibration errors in polarimetry) or environmental variables (e.g., humidity during NMR analysis) .

What advanced spectroscopic techniques are recommended for confirming the structure and purity of 4-methylnonan-1-ol?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR to assign methyl (δ 0.8–1.2 ppm) and hydroxyl (δ 1.5–2.0 ppm) groups. Compare with computed spectra via density functional theory (DFT) .

- IR spectroscopy : Validate O-H stretching (3200–3600 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹) .

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to assess enantiomeric excess .

How can reaction mechanisms for key transformations (e.g., SN2’ alkylation) in 4-methylnonan-1-ol synthesis be experimentally validated?

Methodological Answer:

- Kinetic isotope effects (KIE) : Replace reactive hydrogens with deuterium to probe transition states.

- Stereochemical tracking : Introduce isotopic labels (e.g., ¹³C) at chiral centers and monitor retention/inversion via NMR .

- Computational modeling : Use Gaussian or ORCA software to simulate reaction pathways and compare with experimental data .

What methodologies are employed to study 4-methylnonan-1-ol’s role as a pheromone in biological systems?

Methodological Answer:

- Electroantennography (EAG) : Measure antennal responses in target organisms (e.g., insects) to enantiomer-specific stimuli.

- Field trials : Deploy synthetic enantiomers in controlled environments to assess behavioral attraction/repulsion.

- Metabolic profiling : Use LC-MS to track pheromone degradation pathways in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.